molecular formula C24H23N3O6S B11111072 2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid

2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid

Cat. No.: B11111072
M. Wt: 481.5 g/mol
InChI Key: AACBBVORPYYWAY-MFKUBSTISA-N
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Description

2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzoic acid derivatives with sulfonamides and acetamides under specific conditions. For example, the reaction may involve the use of sodium hydroxide in water, followed by the addition of hydrochloric acid to precipitate the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are often employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced forms of the original functional groups.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-({2-[N-(2-Methoxy-5-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3O6S

Molecular Weight

481.5 g/mol

IUPAC Name

2-[(E)-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H23N3O6S/c1-17-12-13-22(33-2)21(14-17)27(34(31,32)19-9-4-3-5-10-19)16-23(28)26-25-15-18-8-6-7-11-20(18)24(29)30/h3-15H,16H2,1-2H3,(H,26,28)(H,29,30)/b25-15+

InChI Key

AACBBVORPYYWAY-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N/N=C/C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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